molecular formula C10H14O B2726920 (1R)-1-(3,4-dimethylphenyl)ethan-1-ol CAS No. 100760-03-0

(1R)-1-(3,4-dimethylphenyl)ethan-1-ol

Cat. No.: B2726920
CAS No.: 100760-03-0
M. Wt: 150.221
InChI Key: WTTSQZZOTXFJJG-SECBINFHSA-N
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Description

(1R)-1-(3,4-dimethylphenyl)ethan-1-ol: is an organic compound characterized by the presence of a chiral center at the first carbon atom. This compound is a secondary alcohol with a phenyl group substituted with two methyl groups at the 3 and 4 positions. It is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(3,4-dimethylphenyl)ethan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (3,4-dimethylphenyl)acetone, using a chiral reducing agent to ensure the formation of the (1R) enantiomer. Another method includes the asymmetric hydrogenation of the corresponding prochiral ketone using a chiral catalyst.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale catalytic hydrogenation processes. These processes utilize high-pressure hydrogen gas and a suitable catalyst to achieve the desired reduction. The choice of catalyst and reaction conditions is crucial to ensure high yield and enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(3,4-dimethylphenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone, (3,4-dimethylphenyl)acetone, using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: Further reduction of the alcohol can lead to the formation of the corresponding alkane, (3,4-dimethylphenyl)ethane, using strong reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, catalytic hydrogenation with palladium on carbon.

    Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in toluene.

Major Products Formed

    Oxidation: (3,4-dimethylphenyl)acetone.

    Reduction: (3,4-dimethylphenyl)ethane.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

(1R)-1-(3,4-dimethylphenyl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of (1R)-1-(3,4-dimethylphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-(3,4-dimethylphenyl)ethan-1-ol: The enantiomer of the compound with similar chemical properties but different biological activity.

    (1R)-1-(4-methylphenyl)ethan-1-ol: A similar compound with a single methyl group on the phenyl ring.

    (1R)-1-(3,5-dimethylphenyl)ethan-1-ol: A compound with methyl groups at the 3 and 5 positions on the phenyl ring.

Uniqueness

(1R)-1-(3,4-dimethylphenyl)ethan-1-ol is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The chiral center also adds to its uniqueness, making it valuable in asymmetric synthesis and chiral resolution studies.

Properties

IUPAC Name

(1R)-1-(3,4-dimethylphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-7-4-5-10(9(3)11)6-8(7)2/h4-6,9,11H,1-3H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTTSQZZOTXFJJG-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)[C@@H](C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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